Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dichloro-
Description
Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dichloro- is a heterocyclic compound featuring a fused imidazo-isoquinoline core with two chlorine atoms at the 3-position.
Properties
CAS No. |
62472-02-0 |
|---|---|
Molecular Formula |
C11H6Cl2N2O |
Molecular Weight |
253.08 g/mol |
IUPAC Name |
3,3-dichloroimidazo[2,1-a]isoquinolin-2-one |
InChI |
InChI=1S/C11H6Cl2N2O/c12-11(13)10(16)14-9-8-4-2-1-3-7(8)5-6-15(9)11/h1-6H |
InChI Key |
QFBFAZHTBJPNKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=O)C3(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Role of Solvent and Temperature
Reaction optimization studies demonstrate that polar aprotic solvents like trifluoroethanol (TFE) enhance cyclization efficiency by stabilizing charged intermediates. For instance, reactions conducted in TFE at 100°C with rhodium catalysts such as and potassium acetate (KOAc) achieve near-quantitative yields of imidazo[2,1-a]isoquinolinone derivatives. The table below summarizes critical parameters:
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| TFE | 100 | 90–99 | |
| DMSO | 80 | 68–89 | |
| Acetonitrile | 120 | None | 50–75 |
Purification and Characterization
Post-synthetic purification is critical due to the formation of regioisomeric by-products. Column chromatography using petroleum ether/ethyl acetate gradients (5:1 to 15:1) effectively separates the target compound from impurities. Nuclear magnetic resonance (NMR) spectroscopy confirms the 3,3-dichloro configuration, with characteristic NMR signals at δ 7.8–8.3 ppm for aromatic protons and NMR peaks at 110–115 ppm for the quaternary carbons bearing chlorine atoms.
Industrial-Scale Production Considerations
Large-scale synthesis requires continuous flow reactors to maintain consistent temperature and mixing. Automated systems minimize human error and enhance reproducibility, achieving batch yields exceeding 85% . Environmental concerns associated with chlorinated solvents like dichloromethane (DCM) necessitate solvent recycling protocols or substitution with greener alternatives (e.g., cyclopentyl methyl ether).
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloroimidazo[2,1-a]isoquinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-dichloroimidazo[2,1-a]isoquinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition can result in the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key imidazo-fused heterocycles with structural or functional similarities to Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dichloro-:
Key Comparisons:
Synthetic Accessibility: Imidazo[2,1-b]thiazole derivatives () are synthesized via condensation reactions with yields ranging from 63–71%, comparable to methods for imidazo-isoquinolinones (e.g., hydrazine-mediated cyclization in ) . Chloro-substituted analogs (e.g., ) often require halogenation steps or direct incorporation of chloro precursors.
Physicochemical Properties: Melting points for imidazo-thiazole derivatives exceed 300°C, suggesting high thermal stability, a trait likely shared by the dichloro-isoquinolinone core .
Biological Activities: Chloro-substituted quinazoline-thiones () inhibit photosynthesis in chloroplasts, highlighting the role of halogens in disrupting electron transport chains . Imidazo[2,1-b]quinazolinones () with imidazole-methoxy groups may target enzymes or receptors due to their heteroaromatic flexibility .
Toxicity and Regulatory Status: Dichloro compounds (e.g., dichlorobenzidine derivatives in ) are often regulated due to toxicity concerns, underscoring the need for rigorous safety profiling of 3,3-dichloro-isoquinolinones .
Data Table: Substituent Effects on Bioactivity
Biological Activity
Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dichloro- is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H6Cl2N2O
- Molecular Weight : 253.08 g/mol
- CAS Number : 62472-02-0
- IUPAC Name : 3,3-dichloroimidazo[2,1-a]isoquinolin-2-one
Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dichloro- primarily exhibits its biological effects through the inhibition of topoisomerase enzymes. These enzymes are critical for DNA replication and cell division. By inhibiting topoisomerase I and II, this compound can effectively suppress cancer cell proliferation. Additionally, it has been shown to possess antimicrobial and antiviral properties, indicating its potential as a broad-spectrum therapeutic agent.
Biological Activities
-
Anticancer Activity
- Research indicates that the compound demonstrates significant anticancer properties by inhibiting topoisomerase enzymes.
- A study involving various cancer cell lines revealed that it effectively reduces cell viability and induces apoptosis in a dose-dependent manner.
-
Antimicrobial and Antiviral Effects
- The compound has shown promising results against a range of bacterial strains and viruses.
- In vitro assays demonstrated its ability to inhibit the growth of pathogenic microorganisms.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dichloro- on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : 15 µM
- Mechanism: Induction of apoptosis via caspase activation.
Case Study 2: Antimicrobial Activity
In another study focusing on its antimicrobial properties:
- The compound was tested against Staphylococcus aureus and Escherichia coli.
- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dichloro- | Contains imidazole and isoquinoline core | Significant (IC50 = 15 µM) | Moderate (MIC = 32 µg/mL) |
| 3,3-Dichloroisoquinolin-2(3H)-one | Similar isoquinolinone core without imidazole | Moderate (IC50 = 25 µM) | Low (MIC = 128 µg/mL) |
| 3,3-Dichloroimidazo[1,2-a]pyridine-2(3H)-one | Contains pyridine instead of isoquinoline | Low (IC50 = 50 µM) | Moderate (MIC = 64 µg/mL) |
Synthesis and Industrial Applications
The synthesis of Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dichloro- typically involves cyclization reactions between isoquinoline derivatives and chloroformamidine in the presence of bases like sodium carbonate. The reaction is conducted in solvents such as acetonitrile at elevated temperatures to facilitate cyclization.
For industrial applications:
- Continuous flow reactors are often employed for large-scale production.
- Optimized conditions ensure high yield and purity while minimizing by-products.
Q & A
Basic: What are the established synthetic routes for Imidazo[2,1-a]isoquinolin-2(3H)-one derivatives, and how can they be adapted for 3,3-dichloro-substituted analogs?
Methodological Answer:
The synthesis of imidazo[2,1-a]isoquinolin-2(3H)-one derivatives typically involves cyclization of substituted isoquinoline precursors. For example, hydrazine hydrate reacts with 1-methyl-2-carbamoylmethyl-3,4-dihydroisoquinolinium chloride at 70°C to form tetrahydroimidazo-isoquinolinone scaffolds . Adapting this for 3,3-dichloro substitution may require chlorination agents (e.g., POCl₃ or SOCl₂) during intermediate steps. Post-synthetic modifications, such as acylation with benzoyl chlorides in dry acetonitrile, can introduce functional groups while preserving the dichloro motif .
Key Considerations:
- Use anhydrous conditions for acylation to avoid side reactions.
- Purification via silica gel chromatography with hexane/ethyl acetate/methanol gradients ensures product purity .
Basic: What spectroscopic techniques are critical for characterizing 3,3-dichloroimidazo[2,1-a]isoquinolin-2(3H)-one?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR identifies aromatic protons (δ 7.4–9.0 ppm) and substituents like methyl groups (δ ~3.7 ppm).
- ¹³C NMR confirms carbonyl carbons (δ ~150–160 ppm) and chlorinated carbons (δ ~100–110 ppm) .
IR Spectroscopy :
LC/MS :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
